molecular formula C22H23N3O3 B11414248 5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11414248
M. Wt: 377.4 g/mol
InChI Key: HRPAILGUOHUDOI-UHFFFAOYSA-N
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Description

5-Butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with butyl, hydroxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a diketone can form the pyrazole ring.

    Substitution Reactions: The introduction of butyl, hydroxyphenyl, and methoxyphenyl groups can be achieved through substitution reactions. These reactions often require specific catalysts and reagents to ensure selective substitution at the desired positions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activity.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    Antioxidant Activity: The presence of hydroxyphenyl and methoxyphenyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    5-Butyl-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure but lacks the methoxy group.

    5-Butyl-3-(2-hydroxyphenyl)-4-(4-chlorophenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: Similar structure but has a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxyphenyl group in 5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one imparts unique chemical properties, such as increased electron-donating ability and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and may enhance its applicability in various research and industrial contexts.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-3-4-13-25-21(14-9-11-15(28-2)12-10-14)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

HRPAILGUOHUDOI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OC

Origin of Product

United States

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